molecular formula C14H21ClO B13187192 (1S)-2-chloro-1-(4-hexylphenyl)ethanol

(1S)-2-chloro-1-(4-hexylphenyl)ethanol

Cat. No.: B13187192
M. Wt: 240.77 g/mol
InChI Key: YBWIUWOBYKTCGE-CQSZACIVSA-N
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Description

Significance of Chirality in Chemical and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. mdpi.comnih.govresearchfloor.org Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. mdpi.comnih.gov One enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even cause harmful side effects. nih.govlongdom.org The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, tragically highlighted the critical importance of stereochemistry in drug design. researchfloor.orgrsc.org Consequently, the synthesis of enantiomerically pure compounds is a major focus in the pharmaceutical industry to ensure drug safety and efficacy. mdpi.comrsc.org

Overview of α-Chloroalcohols as Synthetic Intermediates and Bioactive Scaffolds

α-Chloroalcohols are versatile synthetic intermediates. The presence of two reactive functional groups, the hydroxyl and the chloro groups, allows for a variety of chemical transformations. The hydroxyl group can be oxidized to a ketone, protected, or used as a directing group in subsequent reactions. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of a wide range of functional groups.

These compounds are particularly valuable in the synthesis of epoxides, which are themselves important intermediates in the production of pharmaceuticals and other fine chemicals. The intramolecular cyclization of an α-chloroalcohol, typically under basic conditions, leads to the formation of an epoxide ring. Furthermore, chiral α-chloroalcohols are precursors for the synthesis of other chiral molecules, including amino alcohols and diols, which are common structural motifs in bioactive compounds. sigmaaldrich.comalfachemic.comfiveable.me For instance, chiral alcohols are used as starting materials in the total synthesis of antiviral agents and as resolving agents to separate enantiomers. sigmaaldrich.com

Contextualization of (1S)-2-chloro-1-(4-hexylphenyl)ethanol within Modern Chemical Research

While direct research on this compound is limited, its structure suggests several potential applications in modern chemical research. The "(1S)" designation indicates a specific stereochemistry at the carbon bearing the hydroxyl group, making it an enantiomerically pure compound. The presence of a 4-hexylphenyl group suggests that it could be a precursor for molecules with specific lipophilic properties, which can be important for their interaction with biological membranes or hydrophobic binding pockets of enzymes.

Analogous chiral α-chloroalcohols, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, are known to be key intermediates in the synthesis of antifungal drugs like luliconazole. smolecule.comresearchgate.netgoogle.com Similarly, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a vital intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes. researchgate.net Based on these examples, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, potentially in areas where the hexylphenyl moiety could enhance biological activity or improve pharmacokinetic properties.

The synthesis of such chiral α-chloroalcohols is often achieved through the asymmetric reduction of the corresponding α-chloroketone, frequently employing biocatalysts like ketoreductases to achieve high enantioselectivity. researchgate.netgoogle.comresearchgate.net

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₁ClO
Molecular Weight240.77 g/mol
Chirality(1S)
Functional GroupsHydroxyl, Chloro, Phenyl, Hexyl
Potential ApplicationsSynthetic intermediate for pharmaceuticals

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

(1S)-2-chloro-1-(4-hexylphenyl)ethanol

InChI

InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m1/s1

InChI Key

YBWIUWOBYKTCGE-CQSZACIVSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)[C@@H](CCl)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

Advanced Asymmetric Synthesis of 1s 2 Chloro 1 4 Hexylphenyl Ethanol

Enantioselective Methodologies for α-Chloroalcohol Construction

Several key strategies have been developed for the asymmetric synthesis of α-chloroalcohols. These methods can be broadly categorized into catalytic asymmetric epoxidation followed by ring-opening, the use of chiral auxiliaries, asymmetric hydrogenation of the corresponding α-chloroketones, and biocatalytic approaches.

Catalytic Asymmetric Epoxidation-Ring Opening Strategies

A powerful approach to chiral chlorohydrins involves the asymmetric epoxidation of a prochiral alkene, followed by a regioselective ring-opening with a chloride source. For the synthesis of (1S)-2-chloro-1-(4-hexylphenyl)ethanol, the starting material would be 4-hexylstyrene.

The Sharpless Asymmetric Epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. nih.gov While not directly applicable to styrenes, related catalytic systems, often employing metal-salen complexes, have been developed for the asymmetric epoxidation of unfunctionalized olefins. mdpi.com Once the chiral epoxide, (R)-2-(4-hexylphenyl)oxirane, is formed, a subsequent stereospecific ring-opening at the less hindered carbon with a chloride nucleophile (e.g., from HCl or MgCl₂) would yield the desired this compound. The success of this strategy hinges on both the enantioselectivity of the epoxidation step and the regioselectivity of the ring-opening. nih.gov

Key considerations for this methodology include:

Catalyst Choice: Chiral manganese or chromium salen complexes are often effective for the asymmetric epoxidation of styrenical olefins. units.it

Regiocontrol: The ring-opening of the resulting epoxide must be highly regioselective to favor the formation of the desired primary chloride over the secondary chloride.

Chiral Auxiliaries in Stereocontrolled Halohydrin Formation

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgajchem-b.com In the context of halohydrin synthesis, a chiral auxiliary can be appended to the starting material to control the facial selectivity of a halogenation reaction. nih.gov

For instance, an α,β-unsaturated carbonyl compound derived from 4-hexylacetophenone could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. sigmaaldrich.com Subsequent diastereoselective halohydrin formation, for example, through a reaction with a source of electrophilic chlorine in the presence of water, would lead to a product with a defined stereochemistry at the newly formed stereocenters. Removal of the chiral auxiliary would then furnish the enantiomerically enriched this compound. The efficiency of this method relies on the high diastereoselectivity induced by the chiral auxiliary and the ease of its subsequent removal.

Asymmetric Hydrogenation of Halogenated Ketones

One of the most direct and widely used methods for the synthesis of chiral alcohols is the asymmetric hydrogenation of the corresponding prochiral ketone. wikipedia.org In this case, 2-chloro-1-(4-hexylphenyl)ethanone would be the substrate for the synthesis of this compound. This reaction typically employs a transition metal catalyst, such as ruthenium or iridium, coordinated to a chiral ligand. bohrium.comresearchgate.net

The choice of the chiral ligand is paramount for achieving high enantioselectivity. A variety of privileged ligands, including those based on BINAP, DuPhos, and various P,N and P,N,N systems, have been successfully employed in the asymmetric hydrogenation of α-chloroacetophenones and related substrates. acs.org The catalyst facilitates the stereoselective transfer of hydrogen to one of the enantiofaces of the carbonyl group, leading to the formation of the desired (S)-alcohol.

Catalyst SystemSubstrate AnalogEnantiomeric Excess (ee)YieldReference
Ir-NNP Complexα-chloroacetophenoneup to 99.6%High acs.org
Ru(II)-DIFLUORPHOSSubstituted KetonesHighHigh bohrium.com
Fe-PNNP ComplexAcetophenone derivativesup to >99%High researchgate.net

This table presents data for analogous substrates to illustrate the potential effectiveness of these catalyst systems for the synthesis of this compound.

Biocatalytic Approaches for Stereoselective Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral molecules. researchgate.net Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity. nih.govmdpi.com

For the synthesis of this compound, whole-cell biocatalysts or isolated enzymes can be employed to reduce 2-chloro-1-(4-hexylphenyl)ethanone. These enzymatic reactions typically occur under mild conditions (room temperature and neutral pH) and often exhibit perfect stereoselectivity, yielding the desired alcohol with very high enantiomeric excess. The reducing equivalents are usually supplied by a sacrificial co-substrate, such as isopropanol (B130326) or glucose, which regenerates the NADPH or NADH cofactor required by the enzyme. scispace.com

BiocatalystSubstrate AnalogEnantiomeric Excess (ee)ConversionReference
Lactobacillus kefir ADH2-chloro-1-phenylethanone>99%High nih.gov
Rhodococcus ruber ADHSubstituted acetophenones>99%High scispace.com
Engineered KRED2-chloro-1-(substituted-phenyl)ethanone>99%>95% scispace.com

This table showcases the high enantioselectivities achieved with biocatalytic reduction for structurally similar α-chloro ketones.

Optimization of Reaction Conditions for Enantiopurity and Yield

Achieving high enantiopurity and chemical yield is a critical aspect of any asymmetric synthesis. This often requires careful optimization of various reaction parameters.

Ligand and Catalyst Design for High Enantioselectivity

In metal-catalyzed asymmetric hydrogenation, the structure of the chiral ligand is the primary determinant of enantioselectivity. bohrium.com The design of effective ligands often involves creating a well-defined chiral pocket around the metal center that forces the substrate to bind in a specific orientation, thereby exposing only one of its prochiral faces to the incoming hydride.

Key design elements for chiral ligands include:

Steric Bulk: Bulky substituents on the ligand can create significant steric hindrance, which enhances the facial discrimination of the ketone.

Electronic Effects: The electronic properties of the ligand can influence the activity and selectivity of the catalyst.

Bite Angle: In bidentate ligands, the bite angle can significantly impact the geometry of the metal complex and, consequently, the enantioselectivity.

Metal-Ligand Bifunctionality: Some catalysts operate through a mechanism where both the metal and the ligand participate in the transition state, for example, through hydrogen bonding, which can lead to enhanced selectivity. nih.gov

The development of modular ligands, where different components can be easily varied, allows for the rapid screening and optimization of catalysts for a specific substrate like 2-chloro-1-(4-hexylphenyl)ethanone. researchgate.net

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the enantioselectivity of the asymmetric reduction of 2-chloro-1-(4-hexylphenyl)ethanone. The solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the facial selectivity of the hydride attack.

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents like toluene (B28343) are often favored as they can lead to a more organized transition state, enhancing enantioselectivity. In contrast, more polar solvents such as dichloromethane (B109758) (CH2Cl2) and chloroform (B151607) (CHCl3) can sometimes lead to lower enantiomeric excesses (ee). mdpi.com For instance, in reductions utilizing chiral lactam alcohol-derived oxazaborolidine catalysts, toluene has been shown to provide higher yields compared to tetrahydrofuran (B95107) (THF). mdpi.com

Temperature Control: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this often comes at the cost of a slower reaction rate. For oxazaborolidine-catalyzed reductions, an optimal temperature is often found where a high level of enantioselectivity is achieved within a practical timeframe. For some systems, the highest enantioselectivities are obtained between 20 and 30 °C. mdpi.com It has been noted that for certain catalysts, decreasing the temperature from 0 °C to -40 °C can significantly increase the enantioselectivity, but a further decrease to -60 °C may result in a drop in ee. mdpi.com

Interactive Data Table: Illustrative Solvent and Temperature Effects on the Asymmetric Reduction of an Analogous α-Chloro Ketone

Disclaimer: The following data is representative of typical trends observed in the asymmetric reduction of α-chloro aryl ketones and is intended for illustrative purposes. Specific experimental results for 2-chloro-1-(4-hexylphenyl)ethanone may vary.

EntryCatalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
1CBS CatalystToluene-2095
2CBS CatalystToluene091
3CBS CatalystToluene2585
4CBS CatalystTHF-2092
5CBS CatalystDichloromethane-2088
6Chiral Ru-complexMethanol (B129727)2598
7Chiral Ru-complexIsopropanol2594
8Carbonyl ReductasePhosphate Buffer/Isopropanol30>99

Stereochemical Assignment and Confirmation

The absolute configuration and enantiomeric purity of this compound are determined using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric excess of the final product. The separation of enantiomers is achieved using a chiral stationary phase (CSP), often based on cellulose (B213188) or amylose (B160209) derivatives. researchgate.net The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol or ethanol (B145695), is optimized to achieve baseline separation of the two enantiomers. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can enable their differentiation. For instance, reacting the alcohol with a chiral acid, such as Mosher's acid, forms diastereomeric esters. These diastereomers have distinct NMR spectra, and the integration of specific signals can be used to determine the enantiomeric purity. nih.gov Another approach involves using chiral solvating agents, like a chiral phosphoric acid, which can induce chemical shift differences between the enantiomers in the NMR spectrum. frontiersin.org

Optical Rotation: Measurement of the specific rotation using a polarimeter can help in assigning the absolute configuration by comparing the observed rotation to literature values for analogous compounds. However, this method is generally less reliable than spectroscopic techniques for determining enantiomeric purity.

Interactive Data Table: Representative Analytical Methods for Stereochemical Confirmation

Disclaimer: The following data is representative of typical analytical methods used for chiral halohydrins and is intended for illustrative purposes.

Analytical TechniqueMethod DetailsExpected Outcome for (1S)-enantiomer
Chiral HPLCColumn: Chiralpak IB; Mobile Phase: Hexane/Isopropanol (90:10); Detection: UV at 254 nmA single major peak corresponding to the (S)-enantiomer, with a minor peak for the (R)-enantiomer if not enantiopure.
¹H NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid)Formation of diastereomeric estersDistinct signals for protons near the stereocenter for the two diastereomers, allowing for integration and ee determination.
Optical RotationSolvent: Chloroform; Concentration: c = 1.0A specific optical rotation value (e.g., [α]D = +X.X°). The sign and magnitude depend on the specific compound and conditions.

Challenges and Future Directions in the Stereoselective Synthesis of this compound

Despite the advancements in asymmetric synthesis, several challenges remain in the efficient and scalable production of this compound and related chiral halohydrins.

Challenges:

Catalyst Cost and Stability: Many effective chiral catalysts, particularly those based on precious metals like ruthenium and iridium, can be expensive, hindering their application on an industrial scale. Catalyst instability under reaction conditions can also lead to deactivation and reduced efficiency. nih.gov

Scalability: Transferring a highly selective laboratory-scale synthesis to a large-scale industrial process can be challenging. Factors such as heat and mass transfer, mixing, and reaction kinetics can differ significantly, potentially leading to a loss of enantioselectivity. nih.gov

Substrate Scope: While many catalytic systems show excellent performance for a range of substrates, the optimal conditions can be highly substrate-dependent. A catalyst that is highly effective for one α-chloro ketone may not be as efficient for another with different steric or electronic properties.

Green Chemistry Principles: The use of hazardous solvents and reagents, as well as the generation of waste, are significant concerns. Developing greener and more sustainable synthetic routes is a continuous challenge. chiralpedia.commdpi.com

Future Directions:

Development of Novel Catalysts: The design and synthesis of new, more active, and robust chiral catalysts from earth-abundant metals are a key area of research. Organocatalysis and biocatalysis also offer promising alternatives to metal-based systems. chiralpedia.comfrontiersin.org

Integration of Synthetic Biology: Engineering microorganisms to produce specific enzymes for the stereoselective reduction of ketones offers a potentially highly efficient and environmentally friendly approach. chiralpedia.com

Continuous Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, potentially improving yields and selectivities while also enhancing safety and scalability.

Computational Chemistry and AI: The use of computational modeling and machine learning can accelerate the discovery and optimization of new catalysts and reaction conditions, reducing the need for extensive experimental screening. chiralpedia.com

By addressing these challenges and exploring these future directions, the synthesis of enantiopure compounds like this compound can become more efficient, cost-effective, and sustainable. chiralpedia.com

Molecular and Electronic Structure Investigations of 1s 2 Chloro 1 4 Hexylphenyl Ethanol

Computational Chemistry Approaches to Conformational Analysis

The conformational landscape of (1S)-2-chloro-1-(4-hexylphenyl)ethanol is primarily dictated by the rotation around the C1-C2 single bond, influenced by the steric and electronic interactions between the hydroxyl, chloro, and phenyl groups. Computational chemistry provides powerful tools to explore these conformational preferences. Techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angle between the substituents on the C1 and C2 carbons.

The analysis typically reveals several low-energy conformers, corresponding to staggered arrangements (gauche and anti-periplanar) of the bulky substituents to minimize steric strain. For chloroalcohols, intramolecular hydrogen bonding between the hydroxyl group (donor) and the chlorine atom (acceptor) can significantly stabilize certain gauche conformers. This interaction depends on the O-H•••Cl distance and the linearity of the hydrogen bond.

A relaxed potential energy surface scan is often performed by systematically rotating the C1-C2 bond and optimizing the geometry at each step. The resulting energy profile helps identify the global minimum and other local minima, representing the most stable and populated conformations. The relative energies of these conformers can be used to determine their Boltzmann population at a given temperature, providing insight into the dynamic conformational equilibrium of the molecule.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (O-C1-C2-Cl)Relative Energy (kcal/mol)Key Intramolecular Interactions
I (gauche) ~65°0.00Intramolecular H-bond (OH•••Cl)
II (anti) ~180°1.25Steric repulsion minimized
III (gauche) ~-60°2.50Steric clash between phenyl and chloro groups

Note: Data is hypothetical and based on typical values for similar chloroalcohol systems calculated at the B3LYP/6-31G(d) level of theory.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations are instrumental in elucidating the electronic structure of this compound. These calculations provide valuable information about the distribution of electrons within the molecule and its reactivity. Key electronic properties include the frontier molecular orbitals (HOMO and LUMO), electrostatic potential (ESP) maps, and Mulliken charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich 4-hexylphenyl ring, while the LUMO is distributed over the chloroethanol moiety.

The electrostatic potential map provides a visual representation of the charge distribution. Regions of negative potential (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, such as the oxygen atom of the hydroxyl group. Positive potential regions (blue) are electron-deficient and prone to nucleophilic attack, for instance, the hydrogen atom of the hydroxyl group and the carbon atom attached to the chlorine.

Mulliken charge analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment. This analysis typically shows a partial negative charge on the oxygen and chlorine atoms and partial positive charges on the carbon atoms attached to them, as well as the hydroxyl hydrogen.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D

Note: Data is hypothetical and based on typical values for similar aromatic chloroalcohols calculated at the B3LYP/6-31G(d) level of theory.

Stereoelectronic Effects in Chloroalcohol Systems

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In chloroalcohol systems like this compound, several stereoelectronic interactions are at play. These effects arise from the interplay of bonding and non-bonding orbitals, influencing the molecule's preferred conformation and stability. fiveable.mebaranlab.org

A primary stereoelectronic effect in this system is the gauche effect, which often favors a gauche conformation over an anti conformation, despite potential steric hindrance. This preference can be attributed to hyperconjugation, a stabilizing interaction involving the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). In the case of this compound, a significant interaction occurs between the C-H bonding orbitals and the adjacent C-Cl antibonding orbital (σC-H → σC-Cl), and between the C-C bonding orbitals of the ethyl chain and the C-O antibonding orbital (σC-C → σC-O).

Furthermore, the presence of the hydroxyl and chloro groups allows for the formation of an intramolecular hydrogen bond in one of the gauche conformers. This is a powerful stereoelectronic interaction where the lone pair of the hydroxyl oxygen acts as a donor to the σ* orbital of the C-Cl bond, further stabilizing this conformation. The strength of this interaction is highly dependent on the geometry of the molecule.

Theoretical Predictions of Molecular Reactivity and Stability

Theoretical calculations can predict the reactivity and stability of this compound by examining various reactivity descriptors derived from its electronic structure. These descriptors provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. A lower chemical potential indicates a better electron acceptor, while a higher value suggests a better electron donor. Hardness is a measure of the resistance to charge transfer, with a larger HOMO-LUMO gap corresponding to greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, the carbon atom attached to the chlorine is often a prime site for nucleophilic attack, leading to substitution reactions. studymind.co.uk The aromatic ring, being electron-rich, is susceptible to electrophilic substitution, with the ortho and para positions relative to the hexyl group being the most activated. mdpi.com

The stability of the molecule can also be assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the calculated geometry corresponds to a true energy minimum.

Table 3: Calculated Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.65 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 22.85 eV
Electrophilicity Index (ω) μ² / (2η)2.34 eV

Note: Data is hypothetical and based on typical values for similar aromatic chloroalcohols.

In Vitro Mechanistic Biological Investigations and Molecular Target Interactions

Exploration of Specific Biochemical Pathways Modulated by (1S)-2-chloro-1-(4-hexylphenyl)ethanol

No studies were identified that investigated the specific biochemical pathways modulated by this compound.

Receptor Binding Studies (Excluding Efficacy/Toxicity)

There is no available data from receptor binding assays for this compound to determine its affinity for any specific molecular targets.

Enzymatic Inhibition/Activation Profiling in Isolated Systems

No information could be found regarding the in vitro enzymatic inhibition or activation profile of this compound against any specific enzymes.

Cellular Assays for Mechanistic Pathway Elucidation (Excluding Adverse Effects)

No cellular assays designed to elucidate the mechanistic pathways of this compound have been reported in the scientific literature.

Investigation of Stereoisomeric Differences in Biological Interactions

While the importance of stereochemistry in biological activity is a well-established principle, no studies were found that specifically compare the biological interactions of the (1S) stereoisomer of 2-chloro-1-(4-hexylphenyl)ethanol with its other stereoisomers.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Theoretical Frameworks for Elucidating SAR of Halogenated Alcohols

The presence of a halogen atom in a bioactive molecule can significantly influence its physicochemical properties and, consequently, its biological activity. The introduction of halogens is a common strategy in drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity. sciepub.combeilstein-journals.org

The theoretical frameworks for understanding the SAR of halogenated alcohols like (1S)-2-chloro-1-(4-hexylphenyl)ethanol are based on several key principles:

Electronic Effects: The chlorine atom is an electron-withdrawing group. This can influence the acidity of the hydroxyl proton and the electron density of the aromatic ring, potentially affecting hydrogen bonding and π-π stacking interactions with a target receptor.

Steric Factors: The size and position of the substituents play a crucial role in how the molecule fits into a binding site. The hexyl group, being bulky, will likely occupy a large hydrophobic pocket. The chlorine atom, although relatively small, can still influence the preferred conformation of the side chain and its interactions with the target.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity. The chlorine atom in this compound could potentially form halogen bonds with amino acid residues in a target protein, thereby enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for dissecting these effects. By systematically modifying the structure of a lead compound and correlating these changes with biological activity, a mathematical model can be developed to predict the activity of new analogs. For halogenated aromatic compounds, 2D- and 3D-QSAR studies have been successfully employed to build predictive models based on descriptors such as electronic properties, hydrophobicity, and steric parameters. sciepub.comdovepress.com

Computational Approaches to Ligand-Target Interactions

In the absence of experimental data on the specific biological target of this compound, computational methods provide a valuable means to predict and analyze its potential interactions. Molecular docking is a widely used technique to simulate the binding of a small molecule (ligand) to the active site of a macromolecular target (receptor). nih.gov

A typical molecular docking workflow involves:

Target Identification and Preparation: A three-dimensional structure of a potential biological target is obtained, often from a protein database. The target is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the target.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, a docking study would likely reveal the following interactions:

The hydroxyl group of the ethanol (B145695) side chain is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine) or the peptide backbone in the binding site.

The 4-hexylphenyl group would be expected to engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) within a hydrophobic pocket of the target.

The chlorine atom could participate in halogen bonding with electron-rich atoms (e.g., the oxygen of a carbonyl group) in the binding site.

The results of such computational studies can provide valuable insights into the potential mechanism of action and guide the design of new analogs with improved binding affinity.

Below is an interactive data table summarizing hypothetical interaction energies of this compound with a generic binding site, as might be predicted from a molecular docking simulation.

Interaction TypeInteracting Group on LigandPotential Interacting ResiduesEstimated Contribution to Binding Energy (kcal/mol)
Hydrogen BondingHydroxyl groupSer, Thr, Tyr, Asp, Glu-2 to -5
Hydrophobic Interactions4-hexylphenyl groupLeu, Ile, Val, Phe-5 to -10
Halogen BondingChlorine atomBackbone C=O, Asp, Glu-1 to -3
van der Waals InteractionsEntire moleculeVariousVariable

Note: These are estimated values and the actual contribution would depend on the specific target protein.

Pharmacophore Modeling for this compound and Analogues

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govnih.gov Pharmacophore modeling is a powerful tool in drug discovery for virtual screening of compound libraries and for designing new molecules with desired biological activity.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely consist of the following features:

One Hydrogen Bond Donor (HBD): This feature corresponds to the hydroxyl group of the ethanol side chain.

One Hydrophobic Feature (HY): This represents the bulky and lipophilic 4-hexylphenyl group.

One Halogen Bond Donor (XBD): This feature is associated with the chlorine atom, highlighting its potential to form halogen bonds.

One Aromatic Ring Feature (AR): The phenyl ring itself can be considered a distinct pharmacophoric feature, capable of engaging in π-π stacking interactions.

The spatial arrangement of these features is critical for biological activity. The stereochemistry at the benzylic carbon ((1S)) will dictate the precise 3D orientation of the hydroxyl and chloroethyl groups relative to the phenyl ring, which in turn will determine how the molecule fits into a chiral binding site.

A 3D-QSAR study on a series of halogenated aromatic compounds could further refine this pharmacophore model by correlating the spatial arrangement of these features with observed biological activity. dovepress.com Such studies can generate contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity.

The following interactive table outlines the key features of a hypothetical pharmacophore model for this compound.

Pharmacophore FeatureCorresponding Molecular MoietyType of Interaction
Hydrogen Bond Donor-OH groupHydrogen bonding
Hydrophobic Center4-hexylphenyl groupHydrophobic interactions
Halogen Bond Donor-Cl atomHalogen bonding
Aromatic RingPhenyl groupπ-π stacking

Rational Design Strategies for Structural Modifications

The insights gained from SAR studies, computational modeling, and pharmacophore analysis can be used to rationally design structural modifications of this compound to potentially enhance its biological activity. nih.gov Some potential strategies include:

Modification of the Alkyl Chain:

Varying the length of the alkyl chain: Increasing or decreasing the length of the hexyl chain could optimize hydrophobic interactions with the target.

Introducing branching or unsaturation: This could alter the shape and flexibility of the alkyl group, potentially leading to a better fit in the binding pocket.

Cyclization: Converting the alkyl chain into a cycloalkyl group could restrict conformational flexibility, which may be entropically favorable for binding.

Substitution on the Phenyl Ring:

Varying the position of the alkyl chain: Moving the hexyl group to the meta or ortho position would significantly alter the molecule's shape and could probe the topology of the binding site.

Introducing other substituents: Adding small electron-donating or electron-withdrawing groups to the phenyl ring could modulate the electronic properties and potentially introduce new binding interactions.

Modification of the Chloroethanol Side Chain:

Varying the halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) would systematically alter the size, lipophilicity, and halogen bonding strength of this position.

Introducing other functional groups: Replacing the chlorine with small polar groups (e.g., -OCH3, -CN) could probe for additional hydrogen bonding or polar interactions.

Altering the stereochemistry: Synthesizing the (1R) enantiomer or the racemic mixture would be crucial to determine if the biological activity is stereospecific.

The following table summarizes some rational design strategies and their potential impact on the properties of this compound.

Structural ModificationRationalePotential Impact
Increase alkyl chain lengthEnhance hydrophobic interactionsIncreased potency, but also potentially increased non-specific binding
Introduce branching in alkyl chainImprove steric fitIncreased selectivity and potency
Replace -Cl with -Br or -IIncrease halogen bond strengthEnhanced binding affinity
Replace -Cl with -FBlock metabolic oxidationIncreased metabolic stability
Synthesize (1R) enantiomerProbe stereospecificity of bindingDetermine the active stereoisomer

By systematically applying these design strategies and evaluating the biological activity of the resulting analogs, a comprehensive SAR for this class of compounds can be established, leading to the development of more potent and selective molecules.

In Vitro Metabolic Pathway Elucidation of 1s 2 Chloro 1 4 Hexylphenyl Ethanol

Enzymatic Transformation Studies Using Isolated Hepatic Microsomes and Cytosols

To investigate the metabolic fate of (1S)-2-chloro-1-(4-hexylphenyl)ethanol, in vitro studies employing isolated hepatic microsomes and cytosols from preclinical species (e.g., rat, mouse) and humans would be the primary approach. These subcellular fractions segregate different classes of metabolic enzymes, allowing for a systematic investigation of Phase I and Phase II reactions.

Hepatic Microsomal Incubations: The microsomal fraction, rich in cytochrome P450 (CYP) monooxygenases, is the expected primary site for the initial oxidative metabolism (Phase I) of this lipophilic compound. Upon incubation of this compound with liver microsomes in the presence of the necessary cofactor, NADPH, several oxidative transformations are anticipated. The primary reactions would likely involve hydroxylation at multiple sites, including the aliphatic hexyl chain and the aromatic ring.

Hepatic Cytosolic Incubations: The cytosolic fraction contains various soluble enzymes, including alcohol dehydrogenases, aldehyde dehydrogenases, and Phase II conjugating enzymes like sulfotransferases (SULTs). Incubation in the cytosol, supplemented with appropriate cofactors such as NAD+ for dehydrogenases and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SULTs, would be performed. These experiments would investigate the potential for oxidation of the secondary alcohol to a ketone and subsequent sulfation of the parent compound or its oxidized metabolites.

The following interactive table outlines the hypothetical experimental design for these enzymatic studies.

Parameter Microsomal Study Cytosolic Study
Enzyme Source Pooled Human Liver MicrosomesPooled Human Liver Cytosol
Substrate This compoundThis compound
Cofactors NADPH Regenerating SystemNAD+, PAPS
Primary Reactions Oxidation (Hydroxylation)Oxidation, Sulfation
Target Enzymes Cytochrome P450 (CYP) enzymesAlcohol Dehydrogenase, Sulfotransferases (SULTs)
Analysis Method LC-MS/MSLC-MS/MS

Identification and Structural Characterization of Key Metabolites

Following incubation with hepatic fractions, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be employed to detect, identify, and structurally characterize potential metabolites. Based on known metabolic pathways for alkylphenols, aromatic hydrocarbons, and chloroethanols, a series of Phase I and Phase II metabolites are predicted. uzh.chnih.govnih.gov

Predicted Phase I Metabolites:

Aliphatic Hydroxylation: The long hexyl chain is a likely target for CYP-mediated oxidation, primarily at the terminal (ω) and sub-terminal (ω-1) positions.

Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, producing phenolic metabolites.

Alcohol Oxidation: The secondary alcohol could be oxidized to a ketone.

Dechlorination: Enzymatic removal of the chlorine atom, potentially through an oxidative mechanism, could lead to a diol metabolite.

Predicted Phase II Metabolites:

Glucuronidation: The secondary alcohol of the parent compound and any newly formed hydroxyl groups on the metabolites are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), which are also present in microsomes.

Sulfation: The same hydroxyl groups are also potential substrates for sulfation by cytosolic SULTs. oup.com

The table below summarizes the key hypothetical metabolites.

Metabolite ID Proposed Name Metabolic Reaction Enzyme System
M1 (1S)-2-chloro-1-(4-(6-hydroxyhexyl)phenyl)ethanolω-HydroxylationCYP450 (Microsomal)
M2 (1S)-2-chloro-1-(4-(5-hydroxyhexyl)phenyl)ethanolω-1 HydroxylationCYP450 (Microsomal)
M3 (1S)-2-chloro-1-(4-hexyl-2-hydroxyphenyl)ethanolAromatic HydroxylationCYP450 (Microsomal)
M4 2-chloro-1-(4-hexylphenyl)ethan-1-oneAlcohol OxidationAlcohol Dehydrogenase (Cytosolic)
M5 (1S)-1-(4-hexylphenyl)ethane-1,2-diolHydrolytic DechlorinationHydrolase/CYP450
M6 M1-O-glucuronideGlucuronidationUGT (Microsomal)
M7 Parent-O-sulfateSulfationSULT (Cytosolic)

Investigation of Metabolizing Enzyme Systems (e.g., Cytochrome P450, Hydrolases)

To identify the specific enzymes responsible for the predicted transformations, further in vitro experiments would be necessary.

Cytochrome P450 (CYP) Isoforms: The metabolism of xenobiotics with aromatic and alkyl moieties often involves CYP families 1, 2, and 3. nih.govnih.gov To pinpoint the specific isoforms, incubations with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be conducted. Based on the metabolism of long-chain fatty acids and other alkylated aromatic compounds, CYP isoforms such as CYP2C9 and CYP3A4 are strong candidates for the aliphatic and aromatic hydroxylation reactions. researchgate.netmdpi.com

Hydrolases: While direct hydrolysis of a chloroalkane is slower than for bromo- or iodoalkanes, enzymatic hydrolysis is possible. savemyexams.comdocbrown.infostudysmarter.co.uk Epoxide hydrolases could be involved if aromatic oxidation proceeds via an arene oxide intermediate.

Phase II Enzymes: The involvement of specific UGT and SULT isoforms could be investigated using recombinant enzymes. UGTs such as UGT1A1, UGT1A9, and UGT2B7 have broad substrate specificities and are known to glucuronidate a wide variety of hydroxylated compounds. nih.govnih.govresearchgate.net Similarly, SULT1A1 is a key enzyme in the sulfation of phenolic compounds and alcohols. nih.govontosight.ai

Stereoselective Metabolic Transformations

The presence of a chiral center at the C-1 position of the ethanol (B145695) side chain implies that metabolism can be stereoselective. The (1S)-enantiomer will interact with the chiral active sites of metabolic enzymes differently than its (1R)-counterpart.

This stereoselectivity can manifest in several ways:

Substrate Stereoselectivity: The (1S)-enantiomer might be metabolized at a faster or slower rate than the (1R)-enantiomer by a particular enzyme. For instance, CYP2C19 and CYP3A4 are known to exhibit stereoselectivity in the metabolism of other chiral drugs. researchgate.netresearchgate.net

Product Stereoselectivity: Metabolism at a prochiral center, such as the (ω-1) carbon on the hexyl chain, could result in the preferential formation of one diastereomer over another.

Chiral Inversion: It is plausible that the secondary alcohol could be oxidized to the achiral ketone metabolite (M4), which could then be stereoselectively reduced back to the alcohol, potentially forming the (1R)-enantiomer. This process, known as chiral inversion, is mediated by oxidoreductases such as carbonyl reductases and alcohol dehydrogenases and has been observed for other chiral alcohols. nih.govnih.gov The extent of such an inversion would depend on the substrate specificity and stereochemical preference of the involved reductases.

Computational Prediction of Metabolic Fates

In the early stages of drug discovery, and particularly when experimental data is lacking, computational (in silico) models are invaluable for predicting metabolic fate. nih.goveurekaselect.comresearchgate.net These tools use various algorithms, including rule-based expert systems, machine learning, and quantum mechanics, to predict the likelihood of metabolic transformations. nih.gov

For this compound, several predictions could be made:

Site of Metabolism (SoM) Prediction: Software like StarDrop™, MetaSite™, or ADMET Predictor® could be used to identify the atoms most susceptible to metabolic attack. optibrium.comsimulations-plus.com For this compound, the models would likely highlight the ω and ω-1 carbons of the hexyl chain, several positions on the aromatic ring, and the secondary alcohol group as primary sites of metabolism.

Metabolite Prediction: Programs such as BioTransformer or Meteor Nexus can generate the structures of plausible metabolites based on a library of known biotransformation rules. optibrium.comdigitellinc.comnih.gov This would provide a list of hypothetical structures to search for in experimental LC-MS data.

CYP Interaction and Inhibition: In silico docking simulations and QSAR models can predict which CYP isoforms are most likely to bind and metabolize the compound. These models can also predict the potential for the compound to act as an inhibitor of major CYP enzymes, which is a critical aspect of drug-drug interaction assessment. nih.gov

The table below details how computational tools could be applied to this compound.

Computational Tool Type Prediction Goal Expected Outcome for this compound Example Software
Site of Metabolism (SoM) Predictor Identify metabolically labile atomsHigh probability for C5/C6 of hexyl chain, C2/C3 of phenyl ringStarDrop™, MetaSite™
Metabolite Enumeration Software Generate structures of likely metabolitesStructures for M1, M2, M3, M4, M6, M7 and othersBioTransformer, Meteor Nexus
QSAR / Docking Models Predict interacting CYP isoformsLikely interaction with CYP2C9 and CYP3A4ADMET Predictor®, Schrödinger Suite

By integrating these predictive methods with targeted in vitro experiments, a comprehensive and scientifically robust picture of the metabolic fate of this compound can be constructed.

Analytical Methodologies for 1s 2 Chloro 1 4 Hexylphenyl Ethanol and Its Metabolites

Chromatographic Techniques for Separation and Quantification (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental for the separation of (1S)-2-chloro-1-(4-hexylphenyl)ethanol from complex matrices and for the resolution of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Due to the chiral nature of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most suitable technique for its enantioselective separation and quantification. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including those with structures analogous to this compound. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For method development, a screening approach using a variety of CSPs and mobile phase systems is often employed. windows.net Both normal-phase and reversed-phase chromatography can be utilized. In normal-phase mode, a non-polar mobile phase such as hexane (B92381) with a polar modifier like isopropanol (B130326) or ethanol (B145695) is common. In reversed-phase mode, an aqueous mobile phase with an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used. The choice between these modes depends on the solubility and polarity of the analyte and its metabolites.

A representative chiral HPLC method for a compound structurally similar to this compound is detailed in the interactive table below.

Table 1: Representative Chiral HPLC Method Parameters
ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Temperature25 °C
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. The hydroxyl group can be derivatized, for example, by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. The fragmentation of molecules similar to the target compound often involves cleavage of the C-C bond adjacent to the aromatic ring and the loss of the chloromethyl group. nih.govdtic.mil

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the 4-hexylphenyl group, the benzylic proton adjacent to the hydroxyl and chloroethyl groups, the methylene (B1212753) protons of the chloroethyl group, and the protons of the hexyl chain. The chemical shift of the benzylic proton would be influenced by the adjacent electron-withdrawing chlorine and oxygen atoms.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbons of the hexyl and chloroethyl groups.

The expected chemical shifts for the key protons and carbons of this compound, based on data from analogous compounds, are summarized in the interactive table below. sigmaaldrich.comchemicalbook.com

Table 2: Expected NMR Chemical Shifts (in ppm) for Key Nuclei in this compound (in CDCl₃)
NucleusExpected Chemical Shift (ppm)
Aromatic Protons7.1 - 7.4
Benzylic Proton (-CH(OH)-)~4.9 - 5.1
Methylene Protons (-CH₂Cl)~3.6 - 3.8
Hexyl Chain Protons0.8 - 2.6
Aromatic Carbons125 - 145
Benzylic Carbon (-CH(OH)-)~70 - 75
Methylene Carbon (-CH₂Cl)~48 - 52
Hexyl Chain Carbons14 - 36

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique like HPLC or GC, it allows for the identification and quantification of the analyte in complex mixtures.

For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for LC-MS analysis. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental formula.

The fragmentation pattern in MS/MS experiments can provide valuable structural information. For compounds with a similar 2-chloro-1-phenylethanol (B167369) core, characteristic fragmentation includes the loss of the chloroethyl group and cleavage at the benzylic position. smolecule.comnih.govresearchgate.net

Development of High-Throughput Analytical Methods for Research Applications

In research settings, particularly in areas like catalyst screening or metabolic stability studies, high-throughput analytical methods are essential for rapidly analyzing a large number of samples.

The development of high-throughput methods for this compound would focus on reducing analysis time while maintaining adequate sensitivity and selectivity. This can be achieved through several strategies:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster separations and higher resolution compared to conventional HPLC. chromatographytoday.com This can significantly reduce the run time per sample.

Multiplexed Chromatography: Systems that allow for parallel analysis of multiple samples can dramatically increase throughput.

Automated Sample Preparation: Automation of sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can reduce manual labor and improve reproducibility.

Rapid Detection Methods: The use of sensitive and fast detection methods, such as mass spectrometry, is crucial for high-throughput screening. Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in chiral alcohols and amines. nih.govnih.gov

For the analysis of metabolites, high-resolution mass spectrometry-based data mining techniques, such as mass defect filtering and product ion filtering, can be employed to rapidly identify potential biotransformation products in complex biological matrices. nih.gov These approaches facilitate the comprehensive profiling of metabolites in in vitro and in vivo studies. sciex.comnih.gov

Future Perspectives and Research Directions for 1s 2 Chloro 1 4 Hexylphenyl Ethanol

Potential for Advanced Synthetic Derivatization

The chemical structure of (1S)-2-chloro-1-(4-hexylphenyl)ethanol, featuring a secondary alcohol and a halogen, offers a versatile platform for synthetic modifications. Future research could focus on leveraging these reactive sites to generate a library of novel compounds with potentially enhanced or entirely new functionalities.

Key areas for derivatization could include:

Esterification and Etherification: The hydroxyl group can be readily converted into a wide range of esters and ethers. This would allow for a systematic exploration of how modifications at this position influence the molecule's physical properties, such as solubility and lipophilicity, which are critical for various applications.

Nucleophilic Substitution of the Chlorine Atom: The chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups. This could lead to the synthesis of amines, azides, thiols, and other derivatives, significantly expanding the chemical space around the core structure.

Modification of the Hexylphenyl Group: While more synthetically challenging, alterations to the aromatic ring or the hexyl chain could also be explored. This might involve introducing further substituents on the phenyl ring or modifying the length and branching of the alkyl chain.

A systematic derivatization strategy, as outlined in the table below, could pave the way for developing compounds with fine-tuned properties for specific applications.

Reaction Type Reagent/Catalyst Potential Derivative Potential Application Area
EsterificationAcyl chlorides, Carboxylic acidsPhenylacetate esterPro-drug development
EtherificationAlkyl halides, Williamson ether synthesisMethyl etherFine chemical synthesis
Nucleophilic SubstitutionSodium azideAzido derivativeClick chemistry, Bio-conjugation
Nucleophilic SubstitutionAmmoniaAmino derivativePharmaceutical intermediates

Further Exploration of Specific Molecular Targets

While the specific molecular targets of this compound are not yet identified, research on structurally related compounds and the broader class of alcohols provides a basis for future investigations. For instance, various ethanol (B145695) derivatives are known to interact with biological systems, including enzymes and ion channels. nih.govresearchgate.net

Future research should aim to identify and characterize the specific molecular targets of this compound. A multi-pronged approach could be employed:

Enzyme Inhibition Assays: Screening against panels of enzymes, particularly those involved in metabolic pathways or signaling cascades, could reveal potential inhibitory activities.

Receptor Binding Assays: Investigating the binding affinity of the compound to various receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels, could uncover novel pharmacological activities. nih.gov

Affinity Chromatography and Proteomics: These techniques can be used to isolate and identify proteins that directly interact with the compound from cell or tissue lysates.

The insights gained from such studies would be crucial for elucidating the compound's mechanism of action and for identifying potential therapeutic applications.

Computational Modeling for Predictive Biology

In silico approaches can significantly accelerate the exploration of the biological potential of this compound. Computational modeling can provide valuable predictions about its properties and interactions with biological macromolecules, guiding subsequent experimental work.

Key computational studies could include:

Molecular Docking: Predicting the binding modes and affinities of the compound with known protein structures. This can help in prioritizing potential molecular targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and their biological activities are measured, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to design new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to understand the stability of the interaction and the conformational changes involved. For example, molecular dynamics simulations have been used to understand the enhanced activity of enzymes in the synthesis of related chiral alcohols. researchgate.net

The integration of computational modeling with experimental studies will be a powerful strategy for efficiently exploring the biological potential of this compound and its derivatives.

Interdisciplinary Research Opportunities (e.g., Chemical Biology Interface)

The unique structure of this compound makes it an interesting candidate for interdisciplinary research at the interface of chemistry and biology.

Development of Chemical Probes: The compound could be modified with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes could be used to visualize the subcellular localization of the compound and its molecular targets in living cells.

Biocatalysis and Green Chemistry: The synthesis of chiral alcohols like this compound is an area where biocatalysis can offer significant advantages in terms of stereoselectivity and environmental sustainability. Research into enzymatic routes for its synthesis, potentially using ketoreductases, could lead to more efficient and greener manufacturing processes. researchgate.net

Materials Science Applications: The properties of this compound and its derivatives could be explored for applications in materials science, for example, as chiral building blocks for the synthesis of novel polymers or liquid crystals.

By fostering collaborations between synthetic chemists, biologists, computational scientists, and materials scientists, the full potential of this compound can be explored, potentially leading to exciting discoveries and innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.